

The Epigenetic Probe GSK-J1: A Technical Guide to its Initial Characterization

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Compound of Interest					
Compound Name:	Gsk-J1				
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An in-depth examination of the discovery and foundational studies of **GSK-J1**, a potent and selective inhibitor of the Jumonji domain-containing histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the initial studies that defined the biochemical and cellular activity of **GSK-J1**. The information is compiled from seminal discovery papers, offering a detailed look at the experimental methodologies and key quantitative data that established **GSK-J1** as a critical tool for epigenetic research.

Core Discovery and Mechanism of Action

GSK-J1 was identified through a high-throughput screening of GlaxoSmithKline's corporate compound collection, which contained approximately 2 million compounds.[1] The primary discovery paper by Kruidenier et al. (2012) in Nature established **GSK-J1** as a potent and selective inhibitor of the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1]

The mechanism of action of **GSK-J1** is competitive with the cofactor α -ketoglutarate and non-competitive with the histone peptide substrate.[1][3] A co-crystal structure of **GSK-J1** bound to human JMJD3 revealed that the propanoic acid moiety of **GSK-J1** mimics the binding of α -ketoglutarate in the enzyme's active site.[1] The pyridyl-pyrimidine biaryl group of **GSK-J1** interacts with the catalytic metal ion (Fe2+), inducing a conformational change that inhibits the demethylase activity.[3]



Quantitative Data Summary

The following tables summarize the key in vitro potencies and cellular activities of **GSK-J1** and its related compounds from the initial discovery and characterization studies.

Table 1: In Vitro Inhibitory Potency of GSK-J1 against Histone Demethylases

Target Demethylase	IC50 (nM)	Assay Type	Reference
JMJD3 (KDM6B)	60	Cell-free assay	[4]
JMJD3 (KDM6B)	28	Cell-free assay	[5]
UTX (KDM6A)	53	Cell-free assay	[5]
KDM5B	170	Not Specified	
KDM5C	550	Not Specified	
KDM5A	6,800	Not Specified	
JARID1B	950	Not Specified [4]	
JARID1C	1,760	Not Specified	[4]

Table 2: Cellular Activity of **GSK-J1** and its Prodrug GSK-J4



Compound	Cell Type	Effect	Concentration	Reference
GSK-J4	Human Primary Macrophages	Inhibition of TNF- α production	30 μΜ	[1]
GSK-J4	HeLa cells (Flag- JMJD3 transfected)	Prevention of JMJD3-induced loss of nuclear H3K27me3	25 μΜ	[1]
GSK-J1	MC3T3-E1 cells	Suppression of Runx2 and Osterix expression and ALP activity	Not Specified	[4]
GSK-J1	Mouse Mammary Epithelial Cells	Cytotoxicity observed	100 μΜ	[6]

Key Experimental Protocols

Detailed methodologies for the foundational experiments that characterized **GSK-J1** are provided below.

In Vitro Histone Demethylase Inhibition Assay (MALDITOF)

This assay measures the ability of an inhibitor to block the demethylation of a histone peptide by a purified enzyme.

Protocol:

- Reaction Setup: Purified JMJD3 (1 μM) or UTX (3 μM) is incubated with 10 μM of a biotinylated H3K27me3 peptide substrate (Biotin-KAPRKQLATKAARK(me3)SAPATGG).[2]
 [4]
- Reaction Buffer: The reaction is carried out in a buffer containing 50 mM HEPES (pH 7.5),
 150 mM KCl, 50 μM (NH₄)₂SO₄·FeSO₄·H₂O, 1 mM 2-oxoglutarate, and 2 mM ascorbate.[2]



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- Inhibitor Addition: Various concentrations of GSK-J1 (e.g., 0, 0.005, 0.01, 0.02, 0.05, 0.1 μM)
 are added to the reaction mixture.[2][4]
- Incubation: The reaction is incubated for 3 minutes at 25°C for JMJD3 and 20 minutes at 25°C for UTX.[2][4]
- Reaction Quenching: The reaction is stopped by the addition of 10 mM EDTA.[2][4]
- Sample Preparation: The reaction mixture is desalted using a zip tip.[2][4]
- Analysis: The desalted sample is spotted on a MALDI plate with α-cyano-4-hydroxycinnamic acid matrix and analyzed using a MALDI-TOF mass spectrometer to determine the extent of demethylation.[2][4]

Thermal Shift Assay (Differential Scanning Fluorimetry)

This assay is used to assess the direct binding of an inhibitor to its target protein by measuring changes in the protein's thermal stability.

Protocol:

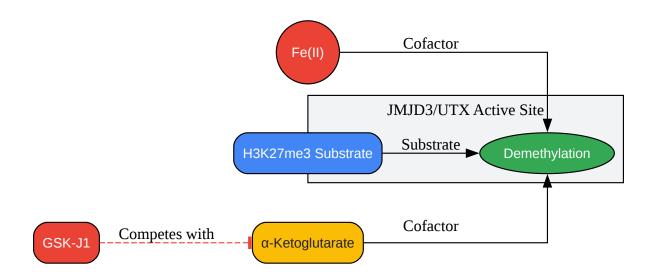
- Protein and Dye Preparation: Sypro Orange dye is diluted 1:1000 in a buffer containing 50 μ M HEPES (pH 7.4), 150 μ M NaCl, and 50 μ M NiCl2. The target enzyme is added to a final concentration of 1 μ M.[7]
- Reaction Setup: 19 μ l of the enzyme/dye mixture is transferred to each well of a 96-well PCR plate.[7]
- Compound Addition: 1 μl of the test compound (e.g., GSK-J1) is added to a final concentration of 20 μM (final DMSO concentration is 0.5%).[7]
- Thermal Denaturation: The thermal unfolding of the protein is monitored over 71 cycles in a real-time PCR machine, with the temperature increasing by 3°C every minute.[7]
- Data Acquisition: The increase in fluorescence is monitored at an excitation wavelength of 492 nM and an emission wavelength of 610 nM.[7]



Data Analysis: Fluorescence intensity values are plotted against temperature, and the
melting temperature (Tm) is calculated by fitting the data to the Boltzmann equation. A
significant shift in Tm in the presence of the compound indicates binding.[7]

Signaling Pathways and Experimental Workflows

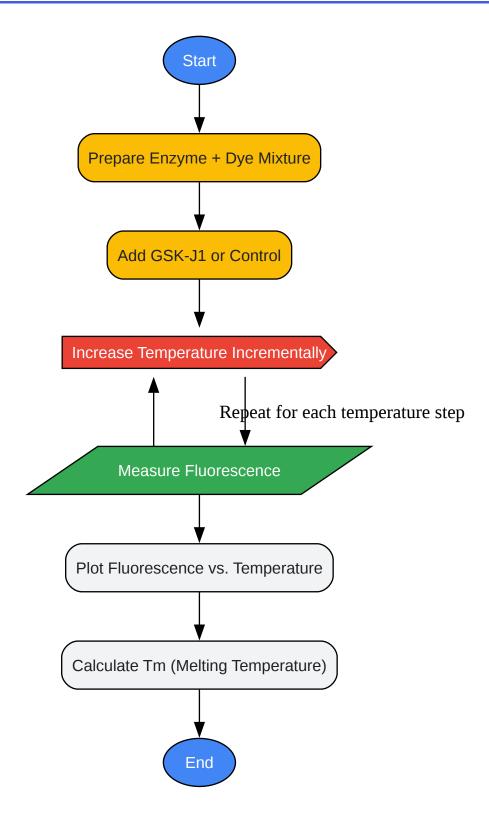
The following diagrams, generated using the DOT language, illustrate key concepts related to **GSK-J1**'s mechanism and experimental evaluation.



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Caption: Mechanism of **GSK-J1** inhibition of JMJD3/UTX.

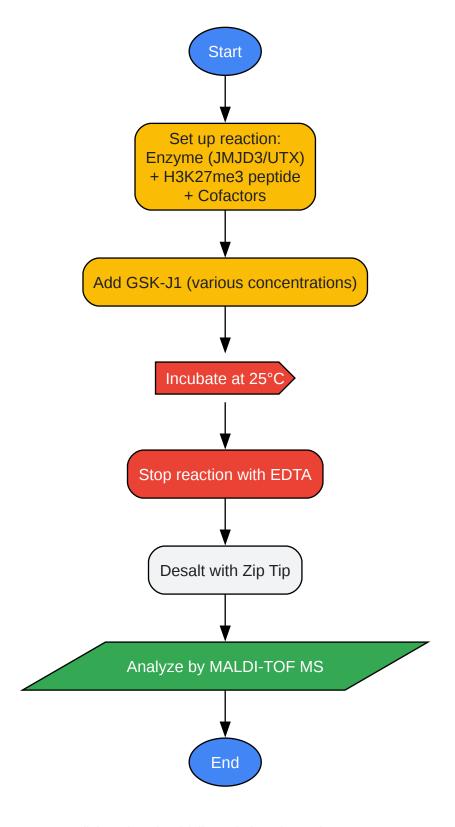




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Caption: Workflow for the Thermal Shift Assay.





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Caption: Workflow for the In Vitro Demethylase Assay.



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